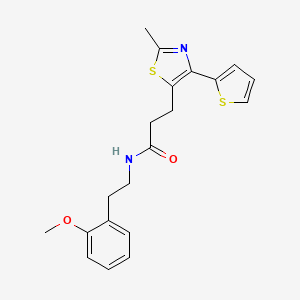

N-(2-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-(2-Methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic organic compound featuring a thiazole core substituted with a methyl group and a thiophene ring at positions 2 and 4, respectively. The propanamide chain is further modified with a 2-methoxyphenethyl group, imparting distinct electronic and steric properties. Thiazole derivatives are widely studied for their pharmacological and pesticidal activities due to their ability to interact with biological targets such as enzymes and receptors . The presence of a thiophene moiety may enhance π-π stacking interactions in binding pockets, while the methoxyphenethyl group could improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c1-14-22-20(17-8-5-13-25-17)18(26-14)9-10-19(23)21-12-11-15-6-3-4-7-16(15)24-2/h3-8,13H,9-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIOVQGYIKWKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCCC2=CC=CC=C2OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

Attachment of the Thiophenyl Group: The thiophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and 2-methoxyphenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

Catalysts: Palladium on carbon, copper iodide

Major Products

Oxidation Products: Aldehydes, carboxylic acids

Reduction Products: Amines

Substitution Products: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(2-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and ion channels

Pathways Involved: Signal transduction pathways, metabolic pathways The compound may exert its effects by binding to these targets, modulating their activity, and altering cellular processes.

Comparison with Similar Compounds

Table 1: Anticancer Thiazole Derivatives

Pesticidal Thiazole-Propanamide Analogues

Several structurally related compounds are optimized for pesticidal applications:

- Reference Compound P6 : Features a 4-methyl-2-(pyridin-3-yl)thiazole core with a propynyl group and trifluoropropylthio side chain. This design improves resistance to metabolic degradation in insects .

- Reference Compound FA7 : Incorporates a 5-fluoropyridin-3-yl group and sulfinyl moiety, enhancing electrophilicity for covalent binding to pest-specific enzymes .

- This compound differs by substituting pyridine with thiophene and introducing a methoxyphenethyl group.

Table 2: Pesticidal Thiazole-Propanamide Derivatives

Triazole and Thiadiazole Hybrids

highlights N'-substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides , which combine triazole and thiophene motifs. These compounds exhibit antimicrobial and anti-inflammatory activities but lack the thiazole-propanamide framework . The target compound’s thiazole-thiophene synergy may offer similar advantages in stability and target engagement but with distinct pharmacokinetic profiles due to the propanamide linker .

Biological Activity

N-(2-methoxyphenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : This can be achieved via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

- Introduction of the Thiophene Group : The thiophene moiety is introduced using a palladium-catalyzed cross-coupling reaction.

- Attachment of the Methoxyphenethyl Group : This step involves nucleophilic substitution where phenethylamine reacts with an appropriate electrophile.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets and pathways within biological systems. The compound's aromatic and heterocyclic structures suggest potential interactions with enzymes or receptors, possibly modulating their activity.

Pharmacological Effects

Research has indicated that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Some derivatives of thiazole and thiophene compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may have similar effects.

Case Studies

-

Antimicrobial Testing : In vitro studies demonstrated that derivatives of thiazole compounds showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Compound Strain Tested Minimum Inhibitory Concentration (MIC) Thiazole Derivative A S. aureus 32 µg/mL Thiazole Derivative B E. coli 16 µg/mL -

Anticancer Activity : A study evaluated the cytotoxic effects of similar thiazole-containing compounds on human cancer cell lines (e.g., HeLa cells). The results indicated a dose-dependent inhibition of cell viability.

Concentration (µM) Cell Viability (%) 10 80 25 50 50 30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.